molecular formula C16H15N3O B11421163 N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide CAS No. 61308-33-6

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide

Cat. No.: B11421163
CAS No.: 61308-33-6
M. Wt: 265.31 g/mol
InChI Key: RLXYPKXOFQVDLB-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Properties

CAS No.

61308-33-6

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-methyl-2-(3-phenylindazol-1-yl)acetamide

InChI

InChI=1S/C16H15N3O/c1-17-15(20)11-19-14-10-6-5-9-13(14)16(18-19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,20)

InChI Key

RLXYPKXOFQVDLB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide typically involves the condensation of 3-phenyl-1H-indazole with N-methylacetamide. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common reagents used in the synthesis include acetic anhydride, methylamine, and phenylhydrazine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide as an anticancer agent. For instance, compounds derived from indazole scaffolds have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. In vitro assays revealed that certain derivatives exhibited low IC50 values, indicating potent activity against these tumor cells. Specifically, one study reported that a related compound induced apoptosis and cell cycle arrest in cancer cells by inhibiting tubulin polymerization, a mechanism consistent with known anticancer agents like colchicine .

Mechanistic Studies

The mechanism of action for this compound involves targeting critical pathways in cancer cell proliferation and survival. Research indicates that this compound can induce apoptosis through various pathways, including modulation of the Bcl2 family proteins and the p53/MDM2 axis. Such mechanisms are crucial for developing effective cancer therapies as they can selectively target malignant cells while sparing normal cells .

Immune Modulation

Another area of interest is the compound's role in immune modulation. Certain derivatives of indazole compounds have been identified as stimulators of the innate immune system, specifically acting on Toll-like receptors (TLRs). This activity can enhance the production of cytokines such as IL-6 and interferon γ, which are vital for immune response. The ability to modify immune responses opens avenues for using these compounds in treating infections and inflammatory diseases .

Neuroprotective Effects

Inhibition of the Rho/ROCK pathway by compounds similar to this compound has shown promise in neuroprotection. This pathway is implicated in various neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis. By modulating this pathway, these compounds may help in neuronal regeneration and reduce neuroinflammation, making them potential candidates for treating neurological disorders .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical modifications to enhance its biological activity and pharmacokinetic properties. Studies have demonstrated that variations at specific positions on the indazole ring can significantly affect the compound's activity against cancer cells and its ability to modulate immune responses .

Table 1: Comparison of Biological Activities

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Compound 6oK562 (Leukemia)5.15Apoptosis induction via Bcl2 inhibition
Compound 7dHeLa (Cervical)0.52Tubulin polymerization inhibition
N-Methyl derivativeVariousVariesTLR activation leading to cytokine release

Mechanism of Action

The mechanism of action of N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methylacetamide moiety enhances its solubility and bioavailability, making it a promising candidate for drug development .

Biological Activity

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-phenylindazole derivatives with acetamides. The structural framework includes an indazole moiety, which is known for its biological activity, particularly in anticancer applications.

Anticancer Properties

Recent studies have evaluated the antiproliferative effects of various indazole derivatives on human cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results against multiple cancer types:

CompoundCell LineIC50 (μM)Mechanism of Action
6oK5625.15Induces apoptosis via p53/MDM2 pathway inhibition
7dHeLa0.52Tubulin polymerization inhibition
MCF-70.34G2/M phase arrest
HT-290.86Induction of apoptosis

The compound 6o exhibited a significant inhibitory effect on K562 cells and was noted for its selectivity towards normal cells (HEK-293) with an IC50 of 33.2 μM, indicating a favorable therapeutic index . Similarly, compound 7d demonstrated potent antiproliferative activity across various tumor cell lines, suggesting that modifications to the indazole structure can enhance efficacy against cancer .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many indazole derivatives promote apoptosis in cancer cells by modulating key apoptotic pathways, such as the p53/MDM2 interaction. This interaction is crucial as it regulates cell cycle progression and apoptosis .
  • Cell Cycle Arrest : Compounds like 7d have been shown to arrest cells in the G2/M phase, which is vital for preventing cancer cell proliferation .
  • Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin polymerization, akin to the action of colchicine, disrupting mitotic spindle formation and leading to cell death .

Case Studies

Several studies have focused on the biological evaluation of indazole derivatives similar to this compound:

Study 1: Antiproliferative Activity

In a study evaluating a series of indazole derivatives, researchers found that specific substitutions on the indazole ring significantly affected antiproliferative activity against various cancer cell lines. The most active compounds were identified based on their IC50 values and mechanisms involving apoptosis and cell cycle regulation .

Study 2: Structure-Aactivity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the substituents on the indazole core could enhance binding affinity and selectivity towards target proteins involved in cancer progression. For example, compounds with additional functional groups exhibited improved interactions with caspase enzymes .

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